molecular formula C20H29N3O8S B145116 6-(S-Glutathionyl)-2-tert-butylhydroquinone CAS No. 139035-71-5

6-(S-Glutathionyl)-2-tert-butylhydroquinone

Cat. No. B145116
M. Wt: 471.5 g/mol
InChI Key: RIXJAQXYSDPXNL-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(S-Glutathionyl)-2-tert-butylhydroquinone, also known as GS-2BHQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a derivative of hydroquinone, a common ingredient in many skin-lightening products. However, unlike hydroquinone, GS-2BHQ has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is complex and not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which are known to cause cellular damage and inflammation. 6-(S-Glutathionyl)-2-tert-butylhydroquinone also activates various signaling pathways in cells, leading to the induction of antioxidant enzymes and the suppression of pro-inflammatory cytokines.

Biochemical And Physiological Effects

6-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to have a number of biochemical and physiological effects in various cell and animal models. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance the activity of antioxidant enzymes. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is its stability and water solubility, which make it easy to handle and use in lab experiments. It is also relatively non-toxic, making it a safe compound to work with. However, one limitation of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are many potential future directions for research on 6-(S-Glutathionyl)-2-tert-butylhydroquinone. One area of interest is the development of 6-(S-Glutathionyl)-2-tert-butylhydroquinone-based therapies for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the study of the mechanism of action of 6-(S-Glutathionyl)-2-tert-butylhydroquinone, which is not fully understood. Finally, the development of new synthesis methods for 6-(S-Glutathionyl)-2-tert-butylhydroquinone may help to reduce its cost and make it more accessible for research.

Synthesis Methods

The synthesis of 6-(S-Glutathionyl)-2-tert-butylhydroquinone involves the reaction of tert-butylhydroquinone with glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. The reaction is catalyzed by an enzyme called glutathione S-transferase, which adds the glutathione molecule to the hydroquinone ring. The resulting compound, 6-(S-Glutathionyl)-2-tert-butylhydroquinone, is a stable and water-soluble molecule that can be easily purified and used for further research.

Scientific Research Applications

6-(S-Glutathionyl)-2-tert-butylhydroquinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cancer.

properties

CAS RN

139035-71-5

Product Name

6-(S-Glutathionyl)-2-tert-butylhydroquinone

Molecular Formula

C20H29N3O8S

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(3-tert-butyl-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H29N3O8S/c1-20(2,3)11-6-10(24)7-14(17(11)28)32-9-13(18(29)22-8-16(26)27)23-15(25)5-4-12(21)19(30)31/h6-7,12-13,24,28H,4-5,8-9,21H2,1-3H3,(H,22,29)(H,23,25)(H,26,27)(H,30,31)/t12-,13-/m0/s1

InChI Key

RIXJAQXYSDPXNL-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)C1=C(C(=CC(=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

SMILES

CC(C)(C)C1=C(C(=CC(=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

sequence

XXG

synonyms

6-(S-glutathionyl)-2-tert-butylhydroquinone
6GS-TBHQ conjugate

Origin of Product

United States

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